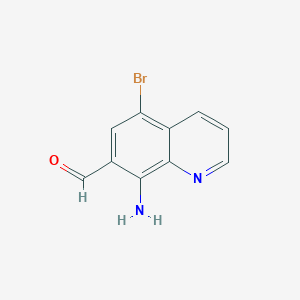

8-Amino-5-bromoquinoline-7-carbaldehyde

Description

8-Amino-5-bromoquinoline-7-carbaldehyde is a halogenated quinoline derivative featuring a bromine atom at the C5 position, an amino group at C8, and a formyl group (-CHO) at C6. This compound’s structure combines electron-withdrawing (Br) and electron-donating (NH₂) groups, creating a polarized quinoline core that enhances its reactivity in synthetic and medicinal applications. The aldehyde moiety at C7 enables participation in condensation reactions (e.g., Schiff base formation), making it a versatile intermediate in drug discovery, particularly for metal-chelating agents, antimicrobial compounds, and kinase inhibitors .

Synthetic routes often employ copper-catalyzed C5-H bromination of 8-aminoquinoline precursors, followed by oxidation or formylation at C7. This strategy ensures regioselectivity and functional group compatibility, as demonstrated in recent catalytic methodologies .

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

8-amino-5-bromoquinoline-7-carbaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-6(5-14)9(12)10-7(8)2-1-3-13-10/h1-5H,12H2 |

InChI Key |

PJXMUUJCCRXLKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)N)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-bromoquinoline-7-carbaldehyde typically involves the bromination of 8-aminoquinoline followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the quinoline ring. This is followed by a Vilsmeier-Haack reaction, where the formyl group is introduced at the 7-position using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products:

Oxidation: 8-Amino-5-bromoquinoline-7-carboxylic acid.

Reduction: 8-Amino-5-bromoquinoline-7-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Amino-5-bromoquinoline-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-5-bromoquinoline-7-carbaldehyde largely depends on its application. In medicinal chemistry, quinoline derivatives are known to interact with DNA and enzymes, inhibiting their function. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell death in bacteria and cancer cells . The compound’s ability to chelate metal ions also makes it useful in biological applications, where it can act as a fluorescent probe .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₇BrN₂O | 5-Br, 8-NH₂, 7-CHO | 267.08 | Drug synthesis, metal chelation |

| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | C₁₀H₆BrNO₃ | 5-Br, 8-OH, 7-COOH | 284.06 | Antimicrobial agents, chelators |

| 7-Hydroxyquinoline | C₉H₇NO | 7-OH | 145.16 | Fluorescent probes, ligands |

| 7-Hydroxyisoquinoline | C₉H₇NO | 7-OH (isoquinoline core) | 145.16 | Enzyme inhibition, photochemistry |

(a) 5-Bromo-8-hydroxyquinoline-7-carboxylic acid

- Structure: Replaces the aldehyde (-CHO) and amino (-NH₂) groups with carboxylic acid (-COOH) and hydroxyl (-OH) groups.

- Reactivity : The -COOH group facilitates salt formation and coordination with metal ions, making it effective in metallodrug design. Its antimicrobial activity is attributed to Br’s electron-withdrawing effects enhancing membrane permeability .

- Applications : Widely used in synthesizing metal-chelating therapeutics and antimicrobial coatings.

(b) 7-Hydroxyquinoline

- Structure : Lacks halogenation and aldehyde groups, retaining only the hydroxyl (-OH) at C7.

- Reactivity : The -OH group promotes hydrogen bonding, enhancing solubility in polar solvents. Its fluorescence properties are leveraged in biosensing and optoelectronic materials .

- Applications : Serves as a ligand in catalysis and a fluorophore in cellular imaging.

(c) 7-Hydroxyisoquinoline

- Structure: Isoquinoline core shifts the nitrogen position, altering electronic distribution.

- Reactivity : The -OH group at C7 enhances π-π stacking interactions, improving binding to biological targets like kinases.

- Applications : Investigated for Alzheimer’s disease therapeutics due to cholinesterase inhibition .

Research Findings and Trends

Recent studies highlight this compound’s role in developing kinase inhibitors (e.g., EGFR and BRAF targets) due to its ability to form stable complexes with ATP-binding pockets. In contrast, 5-bromo-8-hydroxyquinoline-7-carboxylic acid shows promise in treating antibiotic-resistant infections, with MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.